molecular formula C9H21ClN2O2 B599714 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride CAS No. 169954-68-1

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride

Cat. No.: B599714
CAS No.: 169954-68-1
M. Wt: 224.729
InChI Key: JMLZLOMGUNTNJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydrochloride salt. One common method involves the reaction of 2-methylpropane-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Salt Formation: The free amine can form salts with various acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the preparation of biologically active compounds for research purposes.

    Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with amine functionalities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is primarily related to its role as a synthetic intermediate. It does not have a direct biological mechanism of action but is used to introduce amine functionalities into target molecules. The Boc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

    2-N-Boc-2-Methylpropane-1,2-diamine: The free base form without the hydrochloride salt.

    2-N-Boc-2-Methylpropane-1,2-diamine sulfate: The sulfate salt form.

    2-N-Boc-2-Methylpropane-1,2-diamine acetate: The acetate salt form.

Uniqueness

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is unique due to its specific combination of the Boc-protected amine and the hydrochloride salt. This combination provides stability and solubility advantages, making it particularly useful in synthetic applications where controlled reactivity and solubility are important .

Properties

IUPAC Name

tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-8(2,3)13-7(12)11-9(4,5)6-10;/h6,10H2,1-5H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLZLOMGUNTNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662574
Record name tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169954-68-1
Record name tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-N-BOC-2-Methylpropane-1,2-diamine HCl
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